N-Benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid
N-Benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid
KX2-391 Mesylate is a synthetic, orally bioavailable small molecule inhibitor of Src tyrosine kinase (TK) signaling and tubulin polymerization. This compound is distinct from other Src kinase inhibitors by targeting the peptide substrate rather than the ATP binding site
Brand Name:
Vulcanchem
CAS No.:
1080645-95-9
VCID:
VC0531994
InChI:
InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4)
SMILES:
CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4
Molecular Formula:
C27H33N3O6S
Molecular Weight:
527.6 g/mol
N-Benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid
CAS No.: 1080645-95-9
Inhibitors
VCID: VC0531994
Molecular Formula: C27H33N3O6S
Molecular Weight: 527.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1080645-95-9 |
---|---|
Product Name | N-Benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid |
Molecular Formula | C27H33N3O6S |
Molecular Weight | 527.6 g/mol |
IUPAC Name | N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid |
Standard InChI | InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) |
Standard InChIKey | JGSYRKUPDSSTCB-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 |
Canonical SMILES | CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 |
Appearance | Solid powder |
Description | KX2-391 Mesylate is a synthetic, orally bioavailable small molecule inhibitor of Src tyrosine kinase (TK) signaling and tubulin polymerization. This compound is distinct from other Src kinase inhibitors by targeting the peptide substrate rather than the ATP binding site |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | KX2391 Mesylate; KX2 391 Mesylate; KX2-391 Mesylate |
Reference | 1: Wang J, Wang L, Xu L, Shi Y, Liu F, Qi H, Liu N, Zhuang S. Targeting Src attenuates peritoneal fibrosis and inhibits the epithelial to mesenchymal transition. Oncotarget. 2017 Aug 8;8(48):83872-83889. doi: 10.18632/oncotarget.20040. eCollection 2017 Oct 13. PubMed PMID: 29137389; PubMed Central PMCID: PMC5663561. 2: Harada K, Nishitsuji H, Ujino S, Shimotohno K. Identification of KX2-391 as an inhibitor of HBV transcription by a recombinant HBV-based screening assay. Antiviral Res. 2017 Aug;144:138-146. doi: 10.1016/j.antiviral.2017.06.005. Epub 2017 Jun 15. PubMed PMID: 28624460. 3: Naing A, Cohen R, Dy GK, Hong DS, Dyster L, Hangauer DG, Kwan R, Fetterly G, Kurzrock R, Adjei AA. A phase I trial of KX2-391, a novel non-ATP competitive substrate-pocket- directed SRC inhibitor, in patients with advanced malignancies. Invest New Drugs. 2013 Aug;31(4):967-73. doi: 10.1007/s10637-013-9929-8. Epub 2013 Jan 30. PubMed PMID: 23361621. 4: Antonarakis ES, Heath EI, Posadas EM, Yu EY, Harrison MR, Bruce JY, Cho SY, Wilding GE, Fetterly GJ, Hangauer DG, Kwan MF, Dyster LM, Carducci MA. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer. Cancer Chemother Pharmacol. 2013 Apr;71(4):883-92. doi: 10.1007/s00280-013-2079-z. Epub 2013 Jan 13. PubMed PMID: 23314737; PubMed Central PMCID: PMC3609871. |
PubChem Compound | 25100013 |
Last Modified | Nov 11 2021 |
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